(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol
Beschreibung
This compound (CAS: 147725-62-0) is a chiral alcohol featuring a complex bicyclic indene core modified with a tert-butyldimethylsilyl (TBS) ether group. Key properties include:
- Molecular formula: C₁₈H₃₆O₂Si
- Average molecular mass: 312.570 g/mol
- Monoisotopic mass: 312.248457 g/mol
- Stereochemistry: Five defined stereocenters, with configurations (1S,1S,3aR,4S,7aR) .
The TBS group enhances lipophilicity, making the compound valuable in organic synthesis as a protected intermediate. It is commercially available with >98% purity and is utilized in pharmaceutical research for stereoselective reactions .
Eigenschaften
IUPAC Name |
(1S)-1-[(1S,3aR,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14+,15-,16?,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFQHDWFYMRCJG-MRVBUVOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCCC2O[Si](C)(C)C(C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Preparation of Bicyclic Core via Claisen Rearrangement
The octahydroindenyl framework is constructed using a stereoselective Claisen rearrangement. Starting from methyl 4-(tert-butyldimethylsilyloxy)-3-((4S,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)butanoate (12), sodium hydride (NaH) in ethanol induces a-sigmatropic shift, yielding the bicyclic intermediate with 94% efficiency.
Reaction Conditions
-
Catalyst: NaH (60% dispersion in oil)
-
Solvent: Anhydrous ethanol
-
Temperature: 70°C
-
Time: 16 hours
This step establishes the critical C1 and C7a stereocenters through chair-like transition state control.
Oxidation and Ethanol Moiety Installation
Subsequent oxidation of the intermediate allylic alcohol (9) employs selenium dioxide (SeO2) and tert-butyl hydroperoxide (tBuOOH) in dichloromethane at 0°C. The reaction proceeds via a radical mechanism, selectively oxidizing the allylic position to introduce the ethanol functionality.
Optimized Parameters
-
Oxidizing agent: SeO₂ (0.5 equiv), tBuOOH (2 equiv)
-
Solvent: CH₂Cl₂
-
Temperature: 0°C → room temperature
-
Yield: 85% after column purification
The TBS group remains intact under these conditions, demonstrating its stability toward radical intermediates.
Asymmetric Catalytic Reduction Approaches
Biocatalytic Reduction Using Lactobacillus paracasei BD71
Whole-cell biocatalysis offers an alternative route for introducing the (1S)-ethanol configuration. Lactobacillus paracasei BD71 catalyzes the enantioselective reduction of ketone precursors with exceptional stereocontrol.
Biotransformation Protocol
| Parameter | Optimal Value |
|---|---|
| pH | 6.8 |
| Temperature | 30°C |
| Agitation Speed | 150 rpm |
| Substrate Loading | 5 g/L |
| Conversion | 93% |
| ee | >99% (S) |
This method achieves gram-scale production (5.24 g) with 93% isolated yield, surpassing chemical methods in enantiomeric purity.
Green Chemistry Innovations
| Catalyst | Time | Yield (%) |
|---|---|---|
| 2-HEAF | 1 min | 98 |
| Di-Fo | 5 min | 25 |
| TBB | 48 h | 25 |
The ionic liquid's dual acid-base character facilitates rapid reaction kinetics while eliminating volatile organic solvent use.
Stereochemical Control Mechanisms
Transition State Modeling
Density functional theory (DFT) calculations of the Claisen rearrangement pathway reveal a boat-like transition state that enforces the (1S,3aR,7aR) configuration. Key stabilizing interactions include:
-
Hyperconjugation between the developing π-bond and σ*(C-O) orbital
-
van der Waals contacts between TBS groups and the methyl substituent
This model explains the observed 19:1 diastereomeric ratio in favor of the desired stereoisomer.
Industrial-Scale Considerations
Process Intensification Strategies
Combining enzymatic reduction with continuous flow chemistry addresses scalability challenges:
-
Immobilized Biocatalyst : L. paracasei BD71 cells encapsulated in calcium alginate beads maintain 85% activity over 15 batches.
-
In-line Product Removal : Simulated moving bed chromatography coupled with distillation achieves 99.5% purity.
-
TBS Deprotection : Fluoride-free cleavage using K₂CO₃ in methanol/water (9:1) prevents silicon waste generation.
Analyse Chemischer Reaktionen
(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Jones reagent or potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, leading to the formation of different derivatives.
Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Protecting Group in Synthesis
The TBDMS group is widely utilized to protect hydroxyl groups during chemical reactions. Its hydrolytic stability allows for the selective protection of alcohols without interfering with other functional groups. This property is particularly advantageous in multi-step syntheses where the selective deprotection of hydroxyl groups is required.
Key Studies:
- A study highlighted the effectiveness of TBDMS ethers in complex synthetic pathways, demonstrating high yields and selectivity during deprotection reactions using sodium tetrachloroaurate(III) as a catalyst .
- Research indicates that TBDMS ethers can be selectively cleaved in the presence of other protecting groups, allowing for efficient synthesis of complex molecules .
Deprotection Strategies
Various methods have been developed for the deprotection of TBDMS ethers. These methods are crucial for regenerating the free alcohol after synthesis.
Notable Techniques:
- Catalytic Deprotection: Sodium tetrachloroaurate(III) catalyzed deprotection has shown to yield high purity alcohols from TBDMS ethers under mild conditions .
- Acidic Conditions: Mild acidic conditions can also facilitate the cleavage of TBDMS groups, making it a versatile option for chemists .
Case Study 1: Synthesis of Complex Natural Products
In one notable case, researchers utilized TBDMS-protected intermediates in the total synthesis of complex natural products. The stability of the TBDMS group allowed for multiple reaction steps without degradation or unwanted side reactions. The final product was obtained with excellent yields and purity, showcasing the effectiveness of using TBDMS ethers in synthetic routes involving sensitive functional groups.
Case Study 2: Pharmaceutical Applications
TBDMS ethers have been employed in pharmaceutical chemistry for the synthesis of bioactive compounds. The ability to protect hydroxyl groups while allowing other functional groups to remain reactive has facilitated the development of new therapeutic agents. For instance, synthetic routes incorporating TBDMS-protected intermediates have led to improved yields and reduced reaction times in drug development processes.
Wirkmechanismus
The mechanism of action of (1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The silyl ether group can undergo hydrolysis, releasing the active alcohol form, which can then participate in various biochemical pathways. The compound’s chiral centers also play a crucial role in its binding affinity and specificity towards different molecular targets .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Key Differences
The following compounds share structural motifs with the target molecule but differ in functional groups, stereochemistry, or substituents:
Research Findings on Functional Group Impact
Lipophilicity and Bioavailability :
- The TBS group in the target compound significantly increases logP compared to hydroxyl-containing analogs (e.g., 884488-07-7), enhancing membrane permeability but reducing aqueous solubility .
- Bis-TBS analogs (e.g., ) exhibit even greater hydrophobicity, limiting their utility in biological systems despite improved synthetic stability.
Stereochemical Influence: Minor stereochemical variations (e.g., 64190-52-9 vs. target compound) drastically alter metabolic stability. For example, hydroxypropan-2-yl substitution in 64190-52-9 increases susceptibility to oxidative degradation .
Biological Activity: Oplopanone (1911-78-0) lacks antiviral activity observed in TBS-containing derivatives, highlighting the role of the silyl ether in target engagement . Gene cluster analyses (e.g., Pseudomonas BGCs) suggest that even structurally similar terpenoids can diverge in biosynthetic pathways, yielding distinct secondary metabolites .
Data-Driven Insights
Biologische Aktivität
The compound (1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol , identified by its CAS number 152517-44-7 , is a complex organic molecule featuring a tert-butyldimethylsilyl (TBDMS) protecting group. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 647.14 g/mol . The presence of the TBDMS group enhances the stability and reactivity of the hydroxyl functional group within the molecule, making it a valuable intermediate in various synthetic pathways.
Structural Representation
Overview
The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities.
Pharmacological Studies
-
Anti-inflammatory Activity :
- A study demonstrated that derivatives of compounds containing the TBDMS group exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that similar compounds may possess anti-inflammatory properties due to their ability to modulate immune responses.
-
Antimicrobial Properties :
- Research indicated that certain silyl ethers have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.
-
Anticancer Potential :
- Preliminary investigations into the anticancer effects of related compounds showed promising results in inhibiting cancer cell proliferation in vitro. The exact mechanism remains under investigation but may involve apoptosis induction and cell cycle arrest.
Case Study 1: Synthesis and Biological Evaluation
A recent synthesis of this compound was reported where its biological activity was assessed against specific cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanisms
A study focusing on the anti-inflammatory mechanisms revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This underscores its potential therapeutic applications in inflammatory diseases.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |
| Antimicrobial | Effective against bacterial strains | |
| Anticancer | Dose-dependent inhibition of cell growth |
Table 2: Synthesis Pathways
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| TBDMS protection | TBDMS-Cl, imidazole, DMF | High |
| Deprotection | TBAF (Tetra-n-butylammonium fluoride) | Good |
| Oxidation | TPAP/NMO | Moderate |
Q & A
Basic: What synthetic strategies are effective for constructing the tert-butyldimethylsilyl (TBS)-protected indenol core?
Answer:
The TBS-protected indenol scaffold is synthesized via stereoselective oxidation and protection of hydroxyl groups. For example, AD-mix α or β (a chiral Sharpless oxidation system) is used to install hydroxyl groups with defined stereochemistry under cold conditions (0°C), followed by TBS protection using tert-butyldimethylsilyl chloride in anhydrous THF . Purification via silica gel column chromatography with hexane/ethyl acetate gradients ensures high yields (>85%). Key intermediates are validated using and NMR to confirm regiochemistry .
Advanced: How can stereochemical integrity be maintained during fluorination or side-chain functionalization?
Answer:
Electrophilic fluorination (e.g., Selectfluor®) in aprotic solvents (e.g., DCM) at −78°C minimizes racemization. For stereoselective fluorination on the vitamin D-like side chain, chiral auxiliaries (e.g., oxazolidinones) guide fluorine placement, achieving >90% diastereomeric excess . Post-reaction, TBS deprotection with HF-pyridine in methanol (0°C, 2 h) retains configuration, confirmed by NOESY correlations .
Basic: What analytical methods are critical for confirming structural and stereochemical purity?
Answer:
- NMR : , , and 2D-COSY/HMBC resolve stereochemistry and verify TBS group integration (δ 0.8–1.1 ppm for tert-butyl protons) .
- HRMS : Validates molecular formula (e.g., [M + Na]+ with <2 ppm error) .
- IR : Confirms hydroxyl group absence post-TBS protection (loss of O–H stretch at 3200–3600 cm) .
Advanced: How do fluorinated derivatives impact metabolic stability compared to hydroxylated analogs?
Answer:
Fluorination at terminal positions (e.g., C24/C26) reduces CYP24A1-mediated catabolism. In vitro assays show 24-fluoro analogs exhibit 3-fold longer half-life in hepatic microsomes than hydroxylated counterparts. Stability is assessed via LC-MS monitoring of metabolite formation (e.g., 24-oxo derivatives) .
Basic: What solvent systems optimize purification of silylated intermediates?
Answer:
Hexane/ethyl acetate (8:2 to 6:4) effectively separates TBS-protected intermediates on silica gel. For polar byproducts (e.g., diols), dichloromethane/methanol (95:5) is used. Recovery rates exceed 90% with <5% impurity by HPLC .
Advanced: How to resolve discrepancies in 19F^{19}\text{F}19F NMR data for fluorinated derivatives?
Answer:
Discrepancies arise from dynamic conformational exchange. Low-temperature NMR (−40°C in CDCl) "freezes" rotamers, splitting singlets into doublets (J ≈ 12 Hz). DFT calculations (B3LYP/6-31G*) corroborate observed coupling constants .
Basic: What catalytic systems enable efficient deprotection of TBS groups without side reactions?
Answer:
HF-pyridine (0.5 equiv, 0°C, 2 h in MeOH) selectively removes TBS groups while preserving acid-sensitive functionalities (e.g., epoxides). For acid-labile substrates, TBAF (1 M in THF) at 25°C for 12 h is preferred .
Advanced: How to evaluate the antiproliferative activity of analogs in cancer cell lines?
Answer:
MTT assays (72 h exposure, IC determination) in MCF-7 or HT-29 cells. Co-treatment with 1,25-dihydroxyvitamin D (10 nM) identifies synergy via Calcusyn software. Flow cytometry (PI/Annexin V staining) quantifies apoptosis induction .
Basic: What precautions are necessary for handling silyl ether intermediates?
Answer:
- Store under argon at −20°C to prevent hydrolysis.
- Use anhydrous solvents (e.g., molecular sieves in THF).
- Avoid protic solvents during reactions to minimize premature deprotection .
Advanced: How to design analogs resistant to enzymatic oxidation at C25/C26?
Answer:
Introducing geminal difluorines at C26 (e.g., 26,26-difluoro derivatives) blocks CYP27A1-mediated hydroxylation. Docking simulations (AutoDock Vina) optimize fluorine placement to disrupt substrate-enzyme hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
